molecular formula C12H15ClO B13943089 2-Chloro-6-cyclohexyl phenol CAS No. 57883-04-2

2-Chloro-6-cyclohexyl phenol

Cat. No.: B13943089
CAS No.: 57883-04-2
M. Wt: 210.70 g/mol
InChI Key: RVZSBLFOFVODMM-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclohexyl phenol is an organic compound that belongs to the class of chlorophenols It consists of a phenol group substituted with a chlorine atom at the 2-position and a cyclohexyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclohexyl phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclohexyl phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2-Chloro-6-cyclohexyl phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclohexyl phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-cyclohexyl phenol
  • 2-Chloro-6-methyl phenol
  • 2-Bromo-6-cyclohexyl phenol

Uniqueness

2-Chloro-6-cyclohexyl phenol is unique due to the presence of both a chlorine atom and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

57883-04-2

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-6-cyclohexylphenol

InChI

InChI=1S/C12H15ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2

InChI Key

RVZSBLFOFVODMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)Cl)O

Origin of Product

United States

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